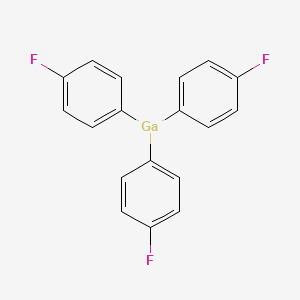
Tris(4-fluorophenyl)gallane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-fluorophenyl)gallium is an organometallic compound with the chemical formula C18H12F3Ga It is composed of a gallium atom bonded to three 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)gallium can be synthesized through the reaction of gallium trichloride with 4-fluorophenyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
GaCl3+3C6H4FLi→Ga(C6H4F)3+3LiCl
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tris(4-fluorophenyl)gallium can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the phenyl rings can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The gallium center can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used to substitute the fluorine atoms.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Tris(4-fluorophenyl)gallium has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism by which tris(4-fluorophenyl)gallium exerts its effects depends on the specific application. In catalysis, the gallium center can coordinate with substrates, facilitating various chemical transformations. The molecular targets and pathways involved are specific to the reaction being catalyzed.
Comparison with Similar Compounds
- Tris(4-chlorophenyl)gallium
- Tris(4-bromophenyl)gallium
- Tris(4-methylphenyl)gallium
Comparison: Tris(4-fluorophenyl)gallium is unique due to the presence of fluorine atoms, which impart distinct electronic properties compared to its chloro, bromo, and methyl analogs. These differences can influence the compound’s reactivity and applications in various fields.
Properties
CAS No. |
58448-00-3 |
|---|---|
Molecular Formula |
C18H12F3Ga |
Molecular Weight |
355.0 g/mol |
IUPAC Name |
tris(4-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
KXHNDHHCYXLJCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)[Ga](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


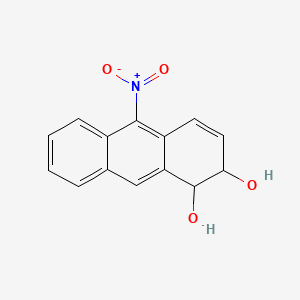


![1-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B13142897.png)
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)
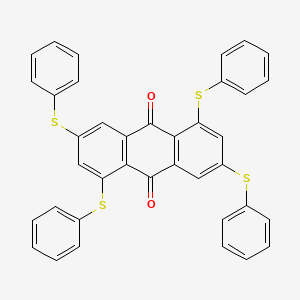

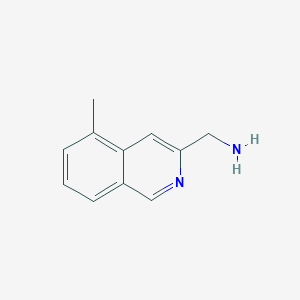

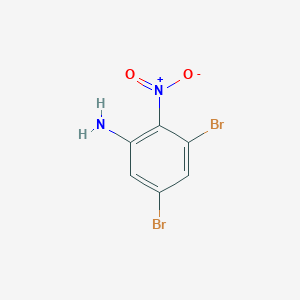
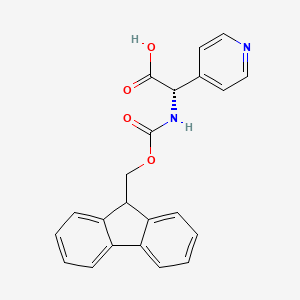
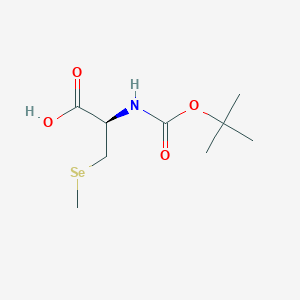
![1,2-Di([2,2'-bipyridin]-6-yl)ethane](/img/structure/B13142960.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanamine](/img/structure/B13142961.png)
